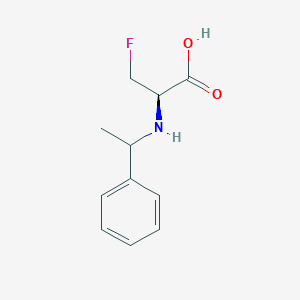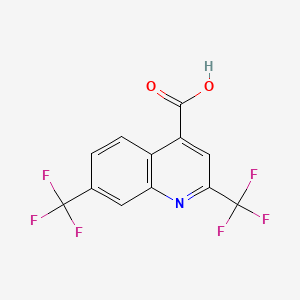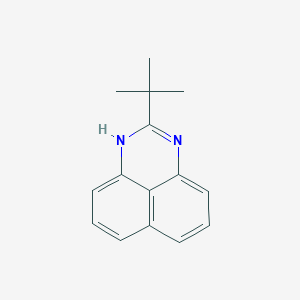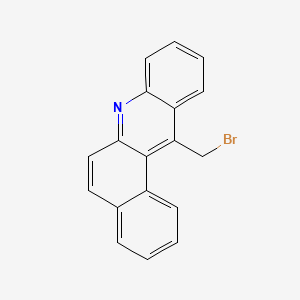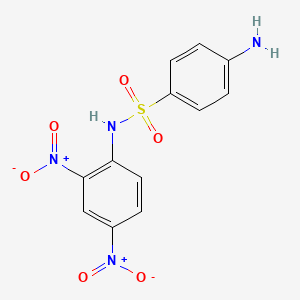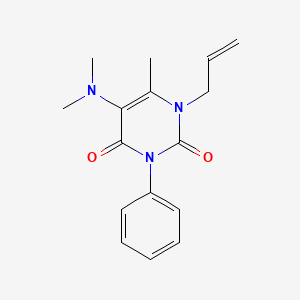
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the 1-position, a dimethylamino group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 3-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of uracil derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the uracil, followed by the addition of allyl halides to introduce the allyl group. The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine. The phenyl and methyl groups are usually introduced via Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or thiols can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., thiophenol)
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and substituted uracil derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into the mechanisms of genetic regulation and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, affecting the replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-5-(dimethylamino)-6-ethyl-3-phenyluracil
- 1-Benzyl-5-((E)-2-bromovinyl)uracil
- 1-Benzhydryl-3-benzyl-5-((E)-2-bromovinyl)uracil
Uniqueness
Uracil, 1-allyl-5-(dimethylamino)-6-methyl-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl, dimethylamino, methyl, and phenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
32150-76-8 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
5-(dimethylamino)-6-methyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-5-11-18-12(2)14(17(3)4)15(20)19(16(18)21)13-9-7-6-8-10-13/h5-10H,1,11H2,2-4H3 |
InChI Key |
JLEMBEDQJILISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



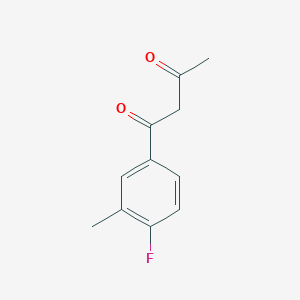

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)

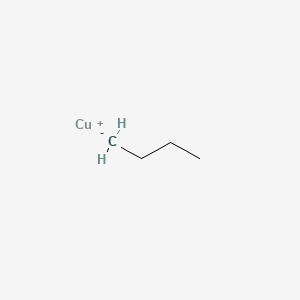
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
